molecular formula C10H16ClN3S B12840669 (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine

Cat. No.: B12840669
M. Wt: 245.77 g/mol
InChI Key: FZCZOHYATDINSJ-UHFFFAOYSA-N
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Description

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a chlorothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine typically involves the reaction of 2-chlorothiazole with piperidine derivatives. One common method includes the alkylation of piperidine with 2-chlorothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiazole moiety, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or alcohols; temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.

    Substitution: Amines, thiols, alkoxides; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions include N-oxides, sulfoxides, reduced derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride
  • (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanol
  • (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol)

Uniqueness

Compared to similar compounds, (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine may exhibit unique properties due to the specific positioning of the functional groups on the piperidine ring. This can influence its reactivity, biological activity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H16ClN3S

Molecular Weight

245.77 g/mol

IUPAC Name

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C10H16ClN3S/c11-10-13-6-9(15-10)7-14-3-1-8(5-12)2-4-14/h6,8H,1-5,7,12H2

InChI Key

FZCZOHYATDINSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=CN=C(S2)Cl

Origin of Product

United States

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